molecular formula C22H22ClNO6 B11386828 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11386828
M. Wt: 431.9 g/mol
InChI Key: PQNWDICXYOVQGG-UHFFFAOYSA-N
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Description

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted chromen-2-one core and a dimethoxyphenyl ethyl acetamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. The initial step often includes the formation of the chromen-2-one core through a condensation reaction between a suitable phenol derivative and an acyl chloride. The chloro and hydroxy substituents are introduced through selective halogenation and hydroxylation reactions. The final step involves the coupling of the chromen-2-one core with the dimethoxyphenyl ethyl acetamide side chain using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a chromen-2-one derivative with an aldehyde or ketone functional group .

Scientific Research Applications

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromen-2-one core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The dimethoxyphenyl ethyl acetamide side chain may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy substituents on the chromen-2-one core, along with the dimethoxyphenyl ethyl acetamide side chain, makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H22ClNO6

Molecular Weight

431.9 g/mol

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H22ClNO6/c1-12-14-9-16(23)17(25)11-19(14)30-22(27)15(12)10-21(26)24-7-6-13-4-5-18(28-2)20(8-13)29-3/h4-5,8-9,11,25H,6-7,10H2,1-3H3,(H,24,26)

InChI Key

PQNWDICXYOVQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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